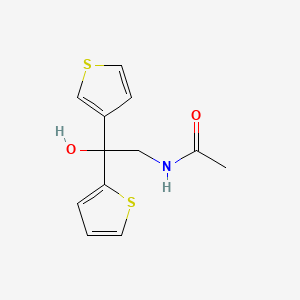

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-9(14)13-8-12(15,10-4-6-16-7-10)11-3-2-5-17-11/h2-7,15H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQNXPWVOMILFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide, a compound characterized by its dual thiophene structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is , with a molecular weight of 310.4 g/mol. The compound features a hydroxyl group and two thiophene rings, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to act as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Cholinesterase Inhibition

Research indicates that derivatives of thiophene compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have reported IC50 values for related thiophene hybrids ranging from 4.6 μM to 77.9 μM for BChE inhibition . This suggests that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide may possess similar or enhanced inhibitory effects.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated effective radical scavenging capabilities, indicating that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide may also exhibit protective effects against oxidative stress .

Antimicrobial Activity

In vitro studies have shown that thiophene derivatives can possess antimicrobial properties. For example, certain compounds have been effective against multidrug-resistant strains of bacteria . The potential for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide to act as an antimicrobial agent remains an area for further exploration.

Case Studies and Research Findings

-

Cholinesterase Inhibition : A study highlighted the efficacy of thiophene hybrids in inhibiting cholinesterases, with some compounds showing IC50 values comparable to established drugs like galantamine .

Compound AChE IC50 (μM) BChE IC50 (μM) Thiophene Hybrid II 7.9 4.6 Thiophene Hybrid III 5.3 5.3 - Antioxidant Activity : Research on related compounds demonstrated significant antioxidant effects, with some exhibiting IC50 values as low as 26.8 μM in DPPH assays .

- Antimicrobial Studies : Compounds with similar thiophene structures have shown promise against resistant bacterial strains, suggesting that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide could also be effective in this regard .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Contains a cyano group on the thiophen-2-yl moiety and a thiophen-2-yl substituent on the acetamide.

- Synthesis: Prepared via activation of 2-(thiophen-2-yl)acetic acid to its acetyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .

- Key Differences: The cyano group introduces electronegativity, enhancing reactivity in nucleophilic additions compared to the hydroxy group in the target compound. This compound is primarily studied for herbicidal applications .

N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide

- Structure: Features a dimethylaminoethyl group and a thiophen-3-yl substituent.

- Synthesis : Derived from 3-thiophene acetic acid and N,N-dimethylethylenediamine using boric acid in toluene .

- Key Differences: The dimethylamino group imparts basicity and amphiphilic properties, making it suitable for drug delivery systems.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Substituted with a dichlorophenyl group and a thiazole ring.

- Synthesis: Formed via coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide-mediated activation .

- Key Differences : The dichlorophenyl and thiazole groups enhance hydrophobic interactions and crystallinity, as evidenced by its stable hydrogen-bonded 1D chains. The target compound’s dual thiophenes may favor π-π stacking over halogen bonding .

Hydrogen Bonding and Solubility

- The hydroxy group in the target compound enhances aqueous solubility compared to non-polar analogs like dichlorophenylacetamides .

- Cyano-substituted acetamides () exhibit lower solubility due to hydrophobic interactions but higher thermal stability.

Crystallographic and Stability Insights

- N-Substituted 2-arylacetamides () form stable crystals via N–H⋯N hydrogen bonds. The target compound’s hydroxy group may facilitate O–H⋯O or O–H⋯S interactions, altering packing motifs .

- Thiophene rings in the target compound could promote π-stacking, similar to indole derivatives in , but with distinct electronic profiles .

Q & A

Q. What methods are recommended for structural characterization of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks, focusing on thiophene ring protons (δ 6.5–7.5 ppm) and hydroxyethyl/acetamide groups (δ 2.0–4.0 ppm) .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm, O-H stretch at ~3200–3600 cm) .

- X-ray Crystallography : Employ SHELXL for refinement to resolve bond lengths/angles (e.g., C-N: 1.30–1.50 Å) and spatial arrangement .

Q. How can the synthesis of this compound be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis typically involves:

Thiophene Substitution : React thiophene derivatives with hydroxyethyl precursors under anhydrous conditions (e.g., THF, 0–5°C) .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane with triethylamine as a base to minimize side reactions .

Purification : Crystallization from ethanol or ethyl acetate improves purity (>95%); monitor via TLC (hexane:EtOAc, 3:1) .

Q. What reaction pathways are feasible for modifying the thiophene or hydroxyethyl groups?

- Methodological Answer : Key reactions include:

- Oxidation : Use m-CPBA to oxidize thiophene sulfur, forming sulfoxide derivatives (monitor via -NMR) .

- Nucleophilic Substitution : Replace hydroxy groups with halides (e.g., SOCl for Cl substitution) under reflux .

- Hydrogen Bonding Studies : Titrate with DMSO-d in NMR to assess hydroxy group interactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction mechanisms?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model thiophene π-electron systems and acetamide charge distribution .

- Reaction Pathways : Simulate nucleophilic attack on the acetamide carbonyl using Gaussian09; validate with experimental kinetic data .

- Contradiction Handling : Compare DFT-predicted bond lengths with crystallographic data to refine exchange-correlation terms .

Q. What experimental designs are robust for evaluating biological activity (e.g., antimicrobial)?

- Methodological Answer :

- In Vitro Assays :

- MIC Determination : Use broth microdilution (e.g., against S. aureus ATCC 25923) with 96-well plates (concentration range: 2–512 µg/mL) .

- Cytotoxicity : Test on HEK-293 cells via MTT assay (48h exposure) to establish selectivity indices .

- Target Identification : Perform molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) to prioritize candidates .

**How to resolve crystallographic data contradictions in polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.